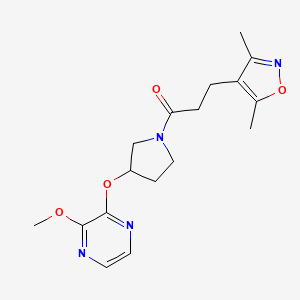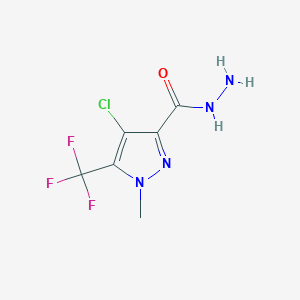
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C6H6ClF3N4O and its molecular weight is 242.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrazole derivatives, including those similar to 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, have been synthesized and analyzed for their molecular and crystal structures. For instance, Channar et al. (2019) detailed the synthesis and structural characterization of a pyrazole derivative, showcasing its molecular geometry, crystal system, and space group through single crystal X-ray diffraction. Computational studies, including full geometry optimizations and Natural Bond Orbital (NBO) population analysis, were also conducted to understand the molecular interactions and stability of the compound (Channar et al., 2019).
Biological and Medicinal Applications
Pyrazole-based carbohydrazides have been noted for their biological activities, including antimicrobial, antiinflammatory, and antiproliferative effects. For example, a series of pyrazole integrated 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity, with certain compounds demonstrating potent effects (Ningaiah et al., 2014). Similarly, Bonacorso et al. (2012) synthesized a series of trifluoromethyl-containing pyrazolyl-carbohydrazides, which were evaluated for their antimicrobial and antioxidant properties, showing varying degrees of activity (Bonacorso et al., 2012).
Antimicrobial Activity
A range of synthesized pyrazole derivatives have shown notable antimicrobial properties. For instance, a new series of 1,3,4-oxadiazole and 1,2,4-triazole-3-thione derivatives were evaluated for their antioxidant and antitumor activities, with certain carbohydrazides exhibiting potent antioxidant and antitumor activity (El Sadek et al., 2014). Additionally, compounds like 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, synthesized through oxidative cyclization of pyrazole carbohydrazones, showed good antitubercular activity against Mycobacterium tuberculosis (Prathap et al., 2014).
Corrosion Protection and Computational Studies
Pyrazole carbohydrazides have also been studied for their potential in corrosion protection. Paul et al. (2020) investigated synthesized pyrazole carbohydrazide compounds' behavior in protecting mild steel against corrosion in acidic solutions. The study included electrochemical methods and computational approaches, such as Density Functional Theory (DFT) and Monte Carlo simulations, to assess the molecular orbital energy and adsorption behavior of the inhibitors (Paul et al., 2020).
Safety and Hazards
Zukünftige Richtungen
As for future directions, “4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide” and similar compounds could be further explored for their potential as herbicides, given their high bioactivity . More research could also be conducted to better understand their synthesis, chemical reactions, and mechanisms of action.
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCURNANYHQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NN)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
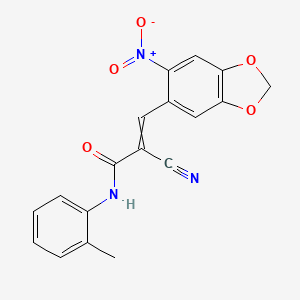
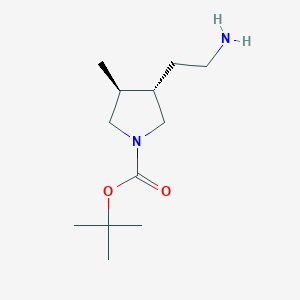
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)
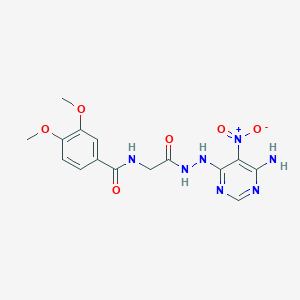

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)




![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)
